Lanostane

Overview

Description

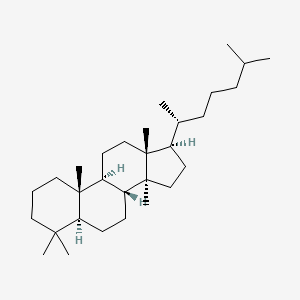

Lanostane is a tetracyclic triterpenoid derived from lanosterol . It has a molecular formula of C30H54 and an average mass of 414.750 Da . Lanostanes are known for their relevant biological and pharmacological properties, such as cytotoxicity, immunomodulation, and anti-inflammation .

Synthesis Analysis

This compound-type triterpenoids have been synthesized by modifying their molecular structures . For instance, 18 derivatives of pachymic acid, a well-known natural this compound-type triterpenoid, were synthesized and evaluated for their anticancer activity . Another study reported the isolation of seven new 24-methyl-lanostane triterpenoids from the fruiting bodies of Fomes officinalis .

Molecular Structure Analysis

This compound has a tetracyclic skeleton with 30 carbons . The structure of this compound triterpenoids was elucidated based on the analysis of spectroscopic data (HR-MS, 1D and 2D NMR, UV, IR) . Some this compound triterpenoids possess an unusual C-23 spirostructure moiety .

Chemical Reactions Analysis

This compound triterpenoids have been found to exert anti-viral effects . They have also shown anti-inflammatory activities . The chemical reactions of this compound triterpenoids are still under investigation .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C30H54, an average mass of 414.750 Da, and a monoisotopic mass of 414.422546 Da . It has 4 of 8 defined stereocentres .

Scientific Research Applications

Anti-Cancer Properties

Lanostane has shown promise in the field of cancer research. Studies have demonstrated its potential in inhibiting the proliferation and metastasis of breast cancer cells. The inhibitory effects were observed to be mediated through the Bax/Bcl-2 pathway, inducing apoptosis in cancer cells and inhibiting cell metastasis through Rho-associated kinases signaling pathways (Du et al., 2020). Similarly, another study highlighted the anti-cancer effects of this compound triterpenoids isolated from Ganoderma luteomarginatum, which exhibited cytotoxic activities against various human cancer cell lines (Su et al., 2018). Furthermore, this compound triterpenoids from cultures of basidiomycete Ganoderma sp. BCC 16642 showed antitubercular activities against Mycobacterium tuberculosis (Isaka et al., 2016).

Antimalarial and Antibacterial Effects

This compound compounds have been identified with significant antimalarial activity. For instance, ganoweberianones A and B, this compound dimers from Ganoderma weberianum, demonstrated notable antimalarial activity against Plasmodium falciparum (Isaka et al., 2020). Additionally, a study on an endophytic fungus Diaporthe sp. LG23 highlighted the isolation of a new lanostanoid with pronounced antibacterial efficacy against various bacteria, including clinical isolates of Streptococcus pyogenes and Staphylococcus aureus (Li et al., 2015).

Metabolic and Neuroprotective Applications

This compound triterpenoids have also been linked to metabolic and neuroprotective applications. A study found that these compounds from the edible mushroom Wolfiporia cocos exhibited glucose-uptake stimulatory activity and insulin-sensitizing activity, suggesting potential for managing metabolic disorders (Chen et al., 2019). In the realm of neuroprotection, modified this compound-type triterpenoids from Inonotus obliquus showed neuroprotective activity against oxidative damage in human neuroblastoma cells (Zou et al., 2020).

Future Directions

Properties

IUPAC Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-20-4 | |

| Record name | Lanostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,14-Trimethylcholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

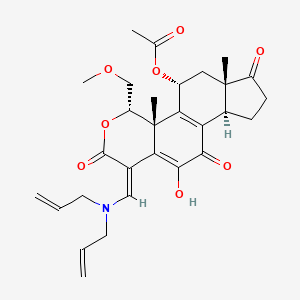

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1242363.png)